3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3/c24-18-4-1-16(2-5-18)19-11-17-3-6-21-20(22(17)29-23(19)27)13-26(14-28-21)12-15-7-9-25-10-8-15/h1-11H,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJFSVUJQPYAIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=C(C=C4)Cl)OCN1CC5=CC=NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the oxazine class and features a complex structure characterized by a chromeno[8,7-e][1,3]oxazin ring system. Its molecular formula is , with a molecular weight of 418.9 g/mol. The presence of the chlorophenyl and pyridinyl groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H19ClN2O3 |
| Molecular Weight | 418.9 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one |
| CAS Number | 929836-36-2 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one. For instance, related compounds have shown significant inhibitory effects on glioma cell lines. A specific derivative exhibited an EC50 value of 20 μM against murine glioblastoma cells (GL261), indicating promising anticancer activity with relatively low toxicity toward non-cancerous cells .
Table 1: EC50 Values of Related Compounds in GL261 Cells
| Compound | EC50 (μM) | Comments |
|---|---|---|
| Compound 4j | 20 | Potent against glioblastoma |
| MK-2206 | 2 | Reference PKB inhibitor |
The mechanism through which this compound exerts its biological effects is primarily through the inhibition of specific kinases involved in cancer progression. For example, related compounds have demonstrated selective inhibition of AKT2/PKBβ, a critical pathway in oncogenesis . This inhibition leads to reduced cell proliferation and survival in cancer cells while sparing normal cells.
Synthesis
The synthesis of 3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one typically involves multi-step organic reactions. Key steps include the condensation of substituted aldehydes and subsequent cyclization reactions under controlled conditions to form the oxazine ring .
Case Studies
Several studies have focused on the biological evaluation of similar compounds:
- Anticancer Activity : A study demonstrated that derivatives containing the chlorophenyl moiety exhibited significant growth inhibition in glioblastoma models. The compounds were tested against various cancer cell lines and showed selective cytotoxicity towards malignant cells .
- Kinase Inhibition : In vitro assays revealed that certain derivatives inhibited AKT pathways effectively at low concentrations. This suggests their potential as therapeutic agents targeting specific oncogenic pathways .
Comparison with Similar Compounds
Key Observations:
Hydroxyalkyl chains (e.g., 4-hydroxybutyl in ) enhance hydrophilicity, improving aqueous solubility relative to aromatic substituents. Ferrocenyl derivatives (e.g., compound 13 in ) incorporate redox-active iron centers, which may enhance antimalarial activity via unique mechanisms.
Molecular Weight :
- The target compound’s estimated molecular weight (~409) is comparable to sulfur-containing analogs (e.g., 409.88 in ) but lower than ferrocenyl derivatives (523.4 in ).
Physicochemical Properties
Preparation Methods
Structural and Nomenclature Considerations
The target compound belongs to the chromeno-oxazine family, characterized by a fused tricyclic system comprising a benzopyran moiety linked to a 1,3-oxazin-2-one ring. Systematic IUPAC nomenclature delineates the substituents:
- 3-(4-chlorophenyl) : A para-chlorinated benzene ring at position 3 of the oxazinone.
- 9-(pyridin-4-ylmethyl) : A pyridine-methyl group at position 9 of the dihydrochromene system.
This nomenclature aligns with PubChem CID 17593393, which confirms the molecular formula C24H16ClF3N2O3 and a molecular weight of 472.8 g/mol.
Synthetic Strategies for Chromeno-Oxazine Core Formation
Carbamate Intermediate Cyclization (EP0968197B1)
The foundational method involves constructing the 1,3-oxazin-2-one ring via carbamate intermediates. Adapted from EP0968197B1, this approach proceeds as follows:
Amino Alcohol Activation :
A substituted 2-aminophenethyl alcohol derivative reacts with 4-nitrophenyl chloroformate in methyl t-butyl ether (MTBE) at 25°C under nitrogen, forming a carbamate intermediate. The reaction pH is maintained between 4 and 8.5 using aqueous KOH.Cyclization to Oxazinone :
The carbamate undergoes intramolecular cyclization in toluene at 50°C for 6 hours, facilitated by stoichiometric NaOH. This step achieves ring closure, yielding the oxazinone core with >85% purity.
Table 1: Reaction Conditions for Carbamate Cyclization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Toluene | Maximizes cyclization efficiency |
| Temperature | 50°C | Balances reaction rate and byproduct formation |
| Base | NaOH (1.2 equiv) | Ensures complete deprotonation |
| Reaction Time | 6 hours | >90% conversion observed |
Chromene Ring Functionalization (WO2011048112A1)
WO2011048112A1 discloses methods for introducing substituents to preformed oxazinone cores. For the target compound:
Pyridinylmethylation at Position 9 :
The chromene ring undergoes Friedel-Crafts alkylation using pyridin-4-ylmethyl chloride in acetonitrile with AlCl3 as a catalyst. This step installs the pyridinylmethyl group with 78% yield.Chlorophenyl Incorporation :
A Suzuki-Miyaura coupling attaches the 4-chlorophenyl group to position 3 using Pd(PPh3)4 and K2CO3 in THF/H2O (4:1). The aryl boronic acid derivative reacts at 80°C for 12 hours.
Table 2: Key Coupling Reactions for Substituent Addition
| Reaction Type | Reagents | Yield (%) |
|---|---|---|
| Friedel-Crafts | Pyridin-4-ylmethyl chloride, AlCl3 | 78 |
| Suzuki-Miyaura | 4-Chlorophenylboronic acid, Pd(PPh3)4 | 82 |
Optimization Challenges and Solutions
Regioselectivity in Chromene Functionalization
The pyridinylmethyl group’s position is critical for structural integrity. Overalkylation at adjacent positions (e.g., C-7 or C-11) is mitigated by:
Purification of Polar Intermediates
Carbamate intermediates exhibit high polarity, complicating isolation. Patent EP0968197B1 resolves this via:
Q & A
Q. What are the standard synthetic routes for preparing 3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromenooxazinone, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of chromeno and oxazine moieties. Key steps include:
- Pechmann condensation to form the chromene core (refluxing with sulfuric acid as a catalyst, ~80–100°C) .
- Oxazine ring formation via nucleophilic substitution or cyclization (using NaH or K₂CO₃ in DMF at 60–80°C) .
- Functionalization : Introducing the pyridinylmethyl group via alkylation (e.g., using 4-(chloromethyl)pyridine with K₂CO₃ in acetonitrile) .
- Optimization : Yield improvements (72–95%) are achieved by adjusting solvent polarity (e.g., DMF vs. THF), temperature gradients, and catalyst selection (e.g., Lewis acids like BF₃·Et₂O) .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent integration and stereochemistry. For example, aromatic protons appear at δ 6.8–8.2 ppm, while oxazine methylene groups resonate at δ 3.5–4.5 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 404.85 for C₂₃H₁₇ClN₂O₃) .
- X-ray Crystallography : Resolves bond angles and dihedral angles in the fused chromeno-oxazine system .
- HPLC : Assesses purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. What preliminary assays are used to evaluate its biological activity?
- Methodological Answer :
- Antimicrobial Screening : Agar diffusion assays against S. aureus and E. coli (MIC values 8–32 µg/mL) .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., IC₅₀ values via 48-hour exposure) .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based monitoring of ATPase activity) .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be validated experimentally?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁸O-labeled reagents to track oxygen incorporation during oxazine ring closure .
- Intermediate Trapping : Quench reactions at timed intervals (e.g., with TFA) and isolate intermediates via flash chromatography for NMR/MS analysis .
- DFT Calculations : Compare computed transition states (e.g., B3LYP/6-31G*) with experimental activation energies from kinetic studies .
Q. How do structural modifications (e.g., pyridinylmethyl vs. furanmethyl substituents) impact biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., replacing pyridine with furan) and compare bioactivity:
| Substituent | Anticancer IC₅₀ (µM) | Antibacterial MIC (µg/mL) |
|---|---|---|
| Pyridin-4-ylmethyl | 12.3 ± 1.5 | 16.0 ± 2.1 |
| Furan-2-ylmethyl | 28.7 ± 3.2 | 32.0 ± 3.8 |
- Docking Simulations : Model interactions with target proteins (e.g., EGFR kinase) using AutoDock Vina to rationalize potency differences .
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?
- Methodological Answer :
- Variable Temperature NMR : Detect dynamic processes (e.g., tautomerization) by acquiring spectra at 25°C vs. −40°C .
- COSY/NOESY : Identify through-space couplings to clarify conformational equilibria .
- Crystallographic Validation : Compare solution-phase NMR data with solid-state X-ray structures to rule out solvent effects .
Q. What strategies improve compound stability under physiological conditions (pH, temperature)?
- Methodological Answer :
- pH Stability Profiling : Incubate in buffers (pH 1–10) at 37°C for 24h; monitor degradation via HPLC .
- Lyophilization : Formulate as lyophilized powders (with trehalose) to enhance shelf-life .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to delay metabolism .
Data Contradiction Analysis
Q. Discrepancies in reported yields for Pechmann condensation: How to troubleshoot?
- Methodological Answer :
- Catalyst Screening : Test Brønsted (H₂SO₄) vs. Lewis acids (FeCl₃) to optimize electron-deficient aryl substrates .
- Moisture Control : Use molecular sieves in refluxing ethanol to suppress side reactions (e.g., ester hydrolysis) .
- Table :
| Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| H₂SO₄ | EtOH | 72 | 88 |
| BF₃·Et₂O | Toluene | 95 | 92 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
